(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide
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Overview
Description
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, difluorophenyl group, and a dioxaborolan group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazine ring, followed by the introduction of the cyano group and the difluorophenyl group. The final step involves the attachment of the dioxaborolan group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, (S)-6-Cyano-N-(1-(3,4-difluorophenyl)ethyl)-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28BF2N5O3 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
6-cyano-N-[(1S)-1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C27H28BF2N5O3/c1-16(18-8-11-21(29)22(30)12-18)34-25(36)23-24(33-15-20(13-31)35-23)32-14-17-6-9-19(10-7-17)28-37-26(2,3)27(4,5)38-28/h6-12,15-16H,14H2,1-5H3,(H,32,33)(H,34,36)/t16-/m0/s1 |
InChI Key |
ZVFMPFVUXXIACM-INIZCTEOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=NC=C(N=C3C(=O)N[C@@H](C)C4=CC(=C(C=C4)F)F)C#N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=NC=C(N=C3C(=O)NC(C)C4=CC(=C(C=C4)F)F)C#N |
Origin of Product |
United States |
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